1H,1'H-[3,3'-Bipyrrole]-2,2',5,5'-tetraone
Description
Contextualization within Bipyrrole Chemistry and Related Heterocycles
Bipyrroles are a class of organic compounds that feature two pyrrole (B145914) rings linked by a single bond. There are six possible constitutional isomers of bipyrrole, arising from the different possible connection points between the two rings: 1,1'-, 2,2'-, 3,3'-, 1,2'-, 1,3'-, and 2,3'-bipyrroles. nih.gov Among these, 1H,1'H-[3,3'-Bipyrrole]-2,2',5,5'-tetraone belongs to the 3,3'-bipyrrole family. The pyrrole ring itself is a five-membered aromatic heterocycle that is a fundamental component of many biologically significant molecules, including heme, chlorophyll, and vitamin B12.
The introduction of four ketone groups, as seen in this compound, transforms the bipyrrole core into a system analogous to a dimeric maleimide (B117702) (pyrrole-2,5-dione) structure. Maleimides are well-known for their reactivity in various chemical transformations, including Michael additions and cycloaddition reactions. The tetraone functionality in the target molecule, therefore, suggests a high potential for use in polymerization and the synthesis of complex, functionalized materials.
Historical Trajectory of Research on Bipyrrole Derivatives
Research into bipyrrole derivatives has a history stretching back over a century, with the first synthesis of a 1,1'-bipyrrole derivative reported in 1904. nih.gov However, for much of the early 20th century, the study of bipyrroles was relatively limited. A significant surge in interest occurred in the latter half of the century and has continued to the present day, with a dramatic increase in the number of publications on the topic. nih.gov
Early research was often focused on the synthesis of naturally occurring products containing the bipyrrole motif. As synthetic methodologies became more sophisticated, the focus expanded to include the creation of novel bipyrrole-containing materials with specific electronic and optical properties. The development of metal-catalyzed cross-coupling reactions, for example, has provided more efficient routes to various bipyrrole isomers. rsc.org More recent synthetic strategies for 3,3'-bipyrroles have explored methods such as copper-catalyzed dehydrogenative aromatization of tetrahydrobipyrroles. rsc.org
The study of pyrrole-2,5-diones also has a rich history, with these compounds being recognized for their utility in organic synthesis and materials science. The combination of the bipyrrole and tetraone functionalities in a single molecule like this compound represents a more recent direction in the field, aiming to leverage the properties of both structural components.
Fundamental Structural Framework and Electronic Characteristics of this compound
While specific experimental data on the electronic characteristics of this compound are not widely available, insights can be drawn from computational studies on related bipyrrole and pyrrole-dione systems. The electronic properties of bipyrroles are highly dependent on the dihedral angle between the two rings. A more planar conformation allows for greater π-conjugation, which influences the HOMO-LUMO gap and the molecule's absorption and emission spectra. acs.orgaip.org For instance, the S0 to S1 excitation energy of 2,2'-bipyrrole (B130514) is significantly higher than that of more planar bithiophene, suggesting a nonplanar arrangement of the pyrrole rings. aip.orgresearchgate.net
Theoretical investigations of substituted pyrrole-2,5-diones have shown that the HOMO-LUMO energy gap is a crucial descriptor of their chemical reactivity and stability. researchgate.netnih.gov A lower energy gap generally corresponds to higher reactivity. researchgate.net The presence of electron-withdrawing carbonyl groups in the tetraone structure is expected to lower the energy of the LUMO, making the molecule a good electron acceptor. The electronic communication between the two pyrrole-dione rings through the 3,3'-linkage will further modulate these properties. Computational studies on related systems, such as 1,4-dihydropyrrolo[3,2-b]pyrroles, have demonstrated that substituents can be used to fine-tune the optoelectronic properties of these core structures. nih.gov
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 877220-92-3 | bldpharm.com |
| Molecular Formula | C₈H₄N₂O₄ | Inferred |
| SMILES Code | O=C(C(C1=CC(NC1=O)=O)=C2)NC2=O | bldpharm.com |
Structure
3D Structure
Properties
CAS No. |
877220-92-3 |
|---|---|
Molecular Formula |
C8H4N2O4 |
Molecular Weight |
192.13 g/mol |
IUPAC Name |
3-(2,5-dioxopyrrol-3-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C8H4N2O4/c11-5-1-3(7(13)9-5)4-2-6(12)10-8(4)14/h1-2H,(H,9,11,13)(H,10,12,14) |
InChI Key |
CDCMCFWSNRFWAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC1=O)C2=CC(=O)NC2=O |
Origin of Product |
United States |
Synthetic Methodologies for 1h,1 H 3,3 Bipyrrole 2,2 ,5,5 Tetraone and Its Precursors
Established Laboratory Synthesis Routes
Laboratory-scale synthesis relies on several foundational reaction types to construct the 3,3'-bipyrrole core and the final tetraone structure.
Oxidative coupling is a powerful method for forming C-C bonds between two molecules. In the context of bipyrrole synthesis, this strategy involves the direct coupling of two pyrrole (B145914) or related heterocyclic units in the presence of an oxidant and often a transition metal catalyst. While direct oxidative coupling of the parent pyrrole can lead to a mixture of isomers, the use of specifically substituted succinimide (B58015) derivatives can offer a more controlled route. Succinimides are a class of compounds known to be of significant interest in the development of oxidative coupling reactions. beilstein-archives.orgmdpi.com
The general mechanism involves the generation of a radical or organometallic intermediate from a pyrrole or succinimide precursor, which then couples with another molecule. The reaction is typically facilitated by transition metals that can cycle through different oxidation states.
Key Features of Oxidative Coupling:
Reagents: Pyrrole derivatives, succinimide precursors.
Catalysts: Transition metal complexes (e.g., Palladium, Copper).
Oxidants: Various oxidizing agents to facilitate the coupling.
Products: Substituted bipyrrole or directly coupled bis-succinimide structures.
The Ullmann reaction, a classic method for synthesizing symmetric biaryls, is highly applicable to the synthesis of the 3,3'-bipyrrole backbone. byjus.com This reaction involves the copper-mediated reductive coupling of two aryl halide molecules. chem-station.com In a targeted synthesis, this would involve the coupling of a 3-halopyrrole or, more directly, a 3-halomaleimide or 3-halosuccinimide derivative.
The traditional Ullmann reaction requires harsh conditions, including high temperatures (often over 200°C) and stoichiometric amounts of copper metal. byjus.comwikipedia.org The reactivity order for the halide is I > Br > Cl. chem-station.com The mechanism is thought to involve the formation of an active copper(I) species, which undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the new C-C bond. byjus.comoperachem.com
In some synthetic schemes, carboxylic acid groups are used to activate the heterocyclic ring or direct the substitution pattern. Once the coupling reaction is complete, these groups can be removed via decarboxylation, often facilitated by heat or specific reagents. This two-step coupling and decarboxylation sequence is a common strategy in the synthesis of complex heterocyclic systems.
Condensation reactions provide a versatile pathway to form the heterocyclic rings of the target molecule. nih.gov A particularly effective and modern route to the 3,3'-bipyrrole scaffold involves a two-step approach starting from a 1,3-diyne. rsc.org
Twofold 1,3-Dipolar Cycloaddition: A tungsten-catalyzed cycloaddition between a 1,3-diyne and an azomethine ylide generates a tetrahydrobipyrrole intermediate in good yields (42-85%). rsc.org
Dehydrogenative Aromatization: The resulting tetrahydrobipyrrole is then aromatized using a copper catalyst to yield the final substituted 3,3'-bipyrrole. rsc.org
Alternatively, the pyrrolidine-2,5-dione (succinimide) rings themselves can be formed via condensation. The Paal-Knorr synthesis is a classic method for forming pyrrole rings, and analogous condensations can be used to create succinimides. For instance, reacting a 1,4-dicarbonyl compound with a primary amine leads to the formation of the N-substituted pyrrole ring. Industrial processes for producing bis-succinimides often involve reacting a hydrocarbyl-substituted succinic anhydride (B1165640) with a diamine at high temperatures (140°-200°C) to form the stable imide rings. google.com
Optimization of Reaction Conditions and Catalytic Systems in 1H,1'H-[3,3'-Bipyrrole]-2,2',5,5'-tetraone Synthesis
Achieving high yields and purity in the synthesis of this compound requires careful optimization of reaction conditions, particularly for the key C-C bond-forming step. Modern advancements in catalysis have significantly improved upon traditional methods like the Ullmann coupling.
Historically, the Ullmann reaction was limited by harsh conditions and low yields. byjus.com Contemporary modifications have introduced soluble copper catalysts supported by ligands such as diamines and acetylacetonates, which allow the reaction to proceed at lower temperatures with greater efficiency. wikipedia.org Nickel(0)-catalyzed couplings can also be performed under milder conditions than the traditional copper-mediated reaction. chem-station.com The use of specific reagents like Copper(I) thiophene-2-carboxylate (B1233283) (CuTC) has been shown to mediate Ullmann-type couplings efficiently, even at room temperature. chem-station.com
The table below summarizes various catalytic systems used in coupling reactions relevant to bipyrrole synthesis.
| Catalyst System | Precursor Type | Typical Conditions | Advantages |
| Cu metal (activated) | Aryl Halides | >200°C, polar solvents (DMF, NMP) | Classic method |
| Ni(0) / Zn | Aryl Halides | Milder than classic Ullmann | Higher reactivity, lower temperatures |
| Cu(I) salts / Ligands | Aryl Halides | 60-120°C | Improved yields, broader substrate scope |
| Cu(I) thiophene-2-carboxylate | Aryl Halides | Room Temperature | High functional group tolerance, very mild |
| Tungsten / Copper Catalysts | 1,3-Diynes | Multi-step, variable temp. | Specific synthesis of 3,3'-bipyrrole scaffold |
Industrial Production Considerations and Advanced Purification Techniques for this compound
Scaling up the synthesis of this compound from the laboratory to an industrial setting introduces significant challenges related to safety, cost, and efficiency. The Ullmann reaction, for example, is exothermic, which poses difficulties for large-scale production. google.com Industrial synthesis of related bis-succinimide additives for lubricants is often performed at high temperatures (e.g., 175°-180°C) in stirred reactors, with continuous removal of by-product water via a nitrogen sparge or partial vacuum to drive the reaction to completion. google.com The use of continuous flow reactors could offer a safer and more efficient alternative for managing exothermic coupling reactions.
Purification is a critical final step to ensure the required quality of the final product. Common laboratory and industrial purification techniques applicable to this compound include:
Recrystallization: A standard method for purifying solid compounds. The choice of solvent is critical and must be determined empirically. sciencemadness.org
Column Chromatography: Used extensively in laboratory synthesis to separate the desired product from by-products and unreacted starting materials. ekb.egcaltech.edu
Sublimation: For compounds with a suitable vapor pressure, sublimation can be a highly effective purification method, as it avoids the use of solvents. This technique has been successfully used for purifying related bipyrrole compounds. nih.gov
Washing/Filtration: Crude purification can often be achieved by washing the solid product with a solvent in which impurities are soluble but the product is not, followed by filtration. caltech.edu
Chemical Reactivity and Mechanistic Investigations of 1h,1 H 3,3 Bipyrrole 2,2 ,5,5 Tetraone
Oxidative Transformations and Complex Structure Formation
The pyrrole (B145914) rings in 1H,1'H-[3,3'-Bipyrrole]-2,2',5,5'-tetraone are susceptible to oxidation, which can lead to the formation of more complex molecular architectures. For instance, palladium-mediated tandem reactions involving double C-H bond activation and subsequent double α-oxygenation have been employed to synthesize boomerang-shaped bipyrroles. nih.gov This process can be controlled to produce either α-oxygenated or α-unsubstituted products, with the latter often exhibiting high fluorescence quantum yields. nih.gov The reaction conditions, such as reactant concentration, can influence the selectivity of the oxygenation step. nih.gov
In some cases, oxidative cyclization can be initiated by reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA). This has been demonstrated in the synthesis of 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones from 2-(3-butenyl)quinazolin-4(3H)-ones, which proceeds with high regioselectivity via a 5-exo-trig cyclization. beilstein-journals.org Furthermore, quinones have been shown to act as versatile scaffolds for light-driven oxidative transformations, facilitating a range of radical and ionic processes. uni-regensburg.de
| Precursor | Reagent/Catalyst | Product | Reaction Type |
| 1,n-dipyrrolylalkane | Palladium(II) acetate | Bipyrrole dilactam | Oxidative Cyclization |
| 2-(3-butenyl)quinazolin-4(3H)-one | PIFA | 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one | Oxidative Cyclization |
Reductive Pathways and Functional Group Interconversions
The carbonyl groups of this compound are primary sites for reductive transformations. A variety of reducing agents can be employed to convert these carbonyls into other functional groups, such as hydroxyl or methylene (B1212753) groups. imperial.ac.ukscribd.com The choice of reducing agent is crucial for achieving the desired level of reduction and for maintaining selectivity in the presence of other functional groups. imperial.ac.uk For example, catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4) are commonly used for such reductions. scribd.com
Functional group interconversions are a cornerstone of synthetic organic chemistry, allowing for the strategic modification of molecules. imperial.ac.ukscribd.comub.eduorganic-chemistry.orgvanderbilt.edu For instance, an alcohol can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a nucleophile to introduce a new functional group. ub.edu Similarly, amides can be dehydrated to form nitriles. vanderbilt.edu These transformations are essential for building molecular complexity and accessing a wide range of derivatives. organic-chemistry.org
Substitution Reactions and Derivatization Strategies
Substitution reactions are fundamental to modifying the this compound core. ebsco.com These reactions involve the replacement of an atom or a functional group with another. ebsco.com The nature of the substitution can be either nucleophilic or electrophilic. In nucleophilic substitution, a nucleophile attacks the substrate, displacing a leaving group. ebsco.com This can proceed through different mechanisms, such as S(_N)1 or S(_N)2, which have distinct stereochemical outcomes. ebsco.com
Electrophilic substitution is particularly relevant for aromatic systems like the pyrrole rings. researchgate.net In these reactions, an electrophile attacks the electron-rich pyrrole ring, leading to the substitution of a hydrogen atom. researchgate.net The position of substitution is influenced by the existing substituents on the ring. Various derivatization strategies can be employed to introduce a wide array of functional groups onto the bipyrrole scaffold, thereby tuning its chemical and physical properties. mdpi-res.com For instance, acylation of pyrroles can be achieved using reagents like trichloroacetic anhydride (B1165640). rsc.org
| Reaction Type | Reagent/Catalyst | Product Type |
| Nucleophilic Substitution | Nucleophile | Substituted bipyrrole |
| Electrophilic Substitution | Electrophile | Substituted bipyrrole |
| Acylation | Trichloroacetic anhydride | Acylated pyrrole |
Cyclization Reactions and Annulation Pathways involving Pyrrole-Based Systems
Cyclization and annulation reactions are powerful tools for constructing fused ring systems and complex heterocyclic architectures from pyrrole-based starting materials. acs.org Annulation, the formation of a new ring onto an existing one, can be achieved through various strategies. nih.govbeilstein-journals.org For example, fused 1H-pyrrole-2,3-diones can undergo a formal [4+1] cycloaddition with diazooxindoles to yield spiro[dihydrofuran-2,3'-oxindoles]. beilstein-journals.org
Pyrrole derivatives can also undergo intramolecular cyclization. For instance, N-alkyne-substituted pyrroles can cyclize through either nucleophilic or electrophilic pathways to form pyrrolopyrazinones, pyrrolotriazinones, or pyrrolooxazinones. beilstein-journals.org Tandem reactions, where multiple bond-forming events occur in a single pot, are particularly efficient. An example is the amine-catalyzed cascade (3+2) annulation and aromatization sequence between β'-acetoxy allenoates and 1,2-bisnucleophiles, which can lead to the formation of thiophenes or 1H-pyrroles. researchgate.net The acid-catalyzed condensation of pyrrole with diketones can also lead to the formation of pyrrolizine-bridged bipyrroles through ring annulation. sharif.edu
| Reactants | Reaction Type | Product |
| Fused 1H-pyrrole-2,3-dione, Diazooxindole | [4+1] Cycloaddition | Spiro[dihydrofuran-2,3'-oxindole] |
| N-alkyne-substituted pyrrole | Intramolecular Cyclization | Pyrrolopyrazinone/Pyrrolotriazinone/Pyrrolooxazinone |
| β'-acetoxy allenoate, 1,2-bisnucleophile | (3+2) Annulation/Aromatization | Thiophene/1H-pyrrole |
| Pyrrole, Diketone | Acid-catalyzed condensation/Annulation | Pyrrolizine-bridged bipyrrole |
Computational Chemistry and Theoretical Studies on 1h,1 H 3,3 Bipyrrole 2,2 ,5,5 Tetraone and Its Analogues
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the investigation of the electronic structure and reactivity of molecules. researchgate.net For analogues of 1H,1'H-[3,3'-Bipyrrole]-2,2',5,5'-tetraone, such as succinimide (B58015) and its derivatives, DFT calculations have been employed to elucidate their structural and electronic properties. jocpr.comresearchgate.net These studies typically involve geometry optimization to find the most stable molecular structure, followed by the calculation of electronic properties.
A key aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify different aspects of a molecule's reactivity. ias.ac.inmdpi.comlongdom.orgresearchgate.net These descriptors, derived from conceptual DFT, provide a quantitative basis for comparing the reactivity of different molecules.
Table 1: Key Global Reactivity Descriptors Calculated from HOMO and LUMO Energies
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from a molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the resistance of a molecule to a change in its electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons from the environment. |
This table is based on established formulas in conceptual DFT.
For this compound, it can be hypothesized that the electron-withdrawing nature of the four carbonyl groups would significantly lower the energies of both the HOMO and LUMO compared to unsubstituted 3,3'-bipyrrole. This would also influence the values of the reactivity descriptors, likely leading to a higher electrophilicity index.
Quantum Chemical Calculations for Conformational Analysis and Tautomerism
The three-dimensional structure of a molecule is intimately linked to its properties and function. Quantum chemical calculations are instrumental in exploring the conformational landscape and potential tautomeric forms of molecules. arxiv.org For this compound, two key structural features are of interest: the rotational barrier around the central C3-C3' single bond and the possibility of tautomerism within the succinimide rings.
Tautomerism: The succinimide rings within the this compound structure can potentially exist in different tautomeric forms. Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. nih.gov For a succinimide ring, keto-enol and amine-imine tautomerism are possibilities. researchgate.net
Theoretical studies on succinimide itself have shown that the diketo form is significantly more stable than its enol or imine tautomers. researchgate.net Quantum chemical calculations can be used to determine the relative energies of these different tautomers and the energy barriers for their interconversion. arxiv.org The stability of different tautomers can be influenced by environmental factors such as the solvent. nih.gov
Table 2: Potential Tautomeric Forms of the Succinimide Ring
| Tautomer Type | Description |
| Keto (Amide) | The standard form with two carbonyl groups. |
| Enol | Characterized by a hydroxyl group and a carbon-carbon double bond within the ring. |
| Imine (Lactim) | Features an N=C double bond and a hydroxyl group. |
This table illustrates the general types of tautomerism possible in a succinimide ring.
For this compound, it is expected that the tetra-keto form would be the most stable tautomer under normal conditions, based on studies of analogous compounds.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Distribution
Natural Bond Orbital (NBO) analysis is a computational technique that provides a chemically intuitive picture of bonding and electron distribution within a molecule. researchgate.netwikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures, including core electrons, lone pairs, and bonds. NBO analysis is particularly useful for understanding charge distribution and intermolecular interactions.
Charge Distribution: The NBO method provides a more robust and less basis-set-dependent estimation of atomic charges compared to other methods like Mulliken population analysis. stackexchange.com For this compound, NBO analysis would likely reveal a significant polarization of the C=O bonds, with the oxygen atoms carrying a substantial negative charge and the carbonyl carbon atoms being positively charged. The nitrogen and hydrogen atoms of the N-H groups would also exhibit a notable charge separation. This detailed charge distribution is crucial for understanding the molecule's electrostatic potential and its interactions with other molecules.
Intermolecular Interactions: NBO analysis can quantify the strength of intermolecular interactions, such as hydrogen bonding, by examining the delocalization of electron density from a filled lone pair orbital of a donor atom to an empty antibonding orbital of an acceptor bond. periodicodimineralogia.it For this compound, the N-H groups can act as hydrogen bond donors, while the carbonyl oxygen atoms are strong hydrogen bond acceptors. NBO analysis can predict the energies of these potential hydrogen bonding interactions, which are critical in determining the crystal packing and solubility of the compound.
Table 3: Donor-Acceptor Interactions in NBO Analysis
| Interaction Type | Description |
| Intramolecular | Hyperconjugative interactions between filled and empty orbitals within the same molecule, contributing to its stability. |
| Intermolecular | Interactions between the orbitals of different molecules, such as hydrogen bonds, which govern non-covalent associations. |
This table provides a general overview of the types of interactions analyzed by the NBO method.
In the context of this compound, NBO analysis would be invaluable for understanding how individual molecules might interact with each other in the solid state or with solvent molecules in solution.
Theoretical Investigations of Photophysical Behavior in Bipyrrole Systems
Theoretical studies on various pyrrole (B145914) derivatives have shown that their absorption and fluorescence properties are highly tunable by modifying their chemical structure. researchgate.netnih.govrsc.org For instance, extending the π-conjugation or introducing electron-donating and electron-withdrawing groups can lead to significant shifts in the absorption and emission wavelengths.
For this compound, the presence of the bipyrrole core suggests the potential for fluorescence. However, the four electron-withdrawing carbonyl groups are expected to have a profound effect on its photophysical properties. These groups would likely lower the energy of the LUMO more significantly than the HOMO, leading to a smaller HOMO-LUMO gap and a red-shift in the absorption spectrum compared to unsubstituted bipyrrole.
The nature of the lowest energy electronic transition, often a HOMO to LUMO transition, can also be elucidated by TD-DFT. This can reveal whether the transition has a localized or charge-transfer character. In molecules with donor and acceptor moieties, intramolecular charge transfer (ICT) can occur upon photoexcitation, which often leads to interesting photophysical phenomena such as large Stokes shifts and solvatochromism (a change in absorption or emission color with solvent polarity).
Table 4: Predicted Photophysical Properties of this compound based on Analogues
| Property | Predicted Characteristic | Rationale based on Analogues |
| Absorption | Likely in the UV-Visible region, red-shifted compared to simple pyrroles. | The extended π-system of the bipyrrole core and the influence of carbonyl groups. |
| Emission | Potential for fluorescence, but could be weak due to non-radiative decay pathways. | The bipyrrole scaffold is often fluorescent, but the carbonyl groups may introduce quenching mechanisms. |
| Stokes Shift | Potentially moderate to large. | The possibility of geometric relaxation in the excited state. |
| Solvatochromism | Possible, particularly if the excited state has a significant charge-transfer character. | The polarized nature of the molecule due to the carbonyl groups. |
This table presents hypothetical photophysical properties based on the known behavior of structurally similar compounds.
Applications of 1h,1 H 3,3 Bipyrrole 2,2 ,5,5 Tetraone in Advanced Chemical and Materials Science
Role as a Building Block in Complex Organic Synthesis
The 3,3'-bipyrrole scaffold is a recurring motif in compounds of interest for materials science and natural product synthesis. rsc.orgnih.gov The development of efficient synthetic routes to access substituted bipyrroles is an active area of research. rsc.orgsharif.edu The structure of 1H,1'H-[3,3'-Bipyrrole]-2,2',5,5'-tetraone offers a versatile platform for complex organic synthesis. The four carbonyl groups and the N-H sites on the pyrrole (B145914) rings serve as functional handles for a variety of chemical transformations.
The reactivity of this compound allows it to be a precursor for more complex, functionalized molecules. For instance, the N-H groups can be alkylated or arylated to modify solubility and electronic properties, a common strategy used for pyrrole-based materials to enhance their processability. google.com The carbonyl groups can potentially undergo reactions typical of ketones, allowing for the attachment of various side chains or the construction of larger, fused aromatic systems. This versatility makes the bipyrrole-tetraone core a valuable starting point for creating novel molecular architectures with tailored properties for specific applications. nih.govcolab.ws
Organic Electronics and Optoelectronic Device Development
Organic electronics leverage the properties of π-conjugated organic molecules and polymers to create devices such as transistors, light-emitting diodes, and solar cells. sigmaaldrich.comresearchgate.netnih.gov A key strategy in designing materials for these applications is the combination of electron-rich (donor) and electron-deficient (acceptor) units to control the electronic and optical properties of the material. mdpi.comrsc.org The this compound molecule is inherently electron-deficient due to the strong electron-withdrawing effect of its four carbonyl groups. This characteristic makes it an excellent candidate for use as an acceptor component in organic electronic materials. frontiersin.orgnih.gov
Organic semiconductors are the active components in organic electronic devices. nih.gov Their performance is dictated by their ability to transport charge (holes or electrons) and their energy levels (HOMO and LUMO). The development of high-performance n-type (electron-transporting) and ambipolar (hole- and electron-transporting) semiconductors has lagged behind p-type (hole-transporting) materials.
The strong electron-deficient nature of the bipyrrole-tetraone core suggests its potential as a building block for n-type or acceptor materials. Its structure is analogous to other high-performance acceptor units like diketopyrrolopyrrole (DPP) and its isomer, isoDPP, which are known for their excellent charge carrier mobility and stability. mdpi.comfrontiersin.orgnih.govresearchgate.net When incorporated into a polymer chain, often alternating with an electron-rich comonomer, the resulting donor-acceptor (D-A) polymer can exhibit semiconducting properties. The electronic characteristics of such polymers, including their conductivity and charge mobility, can be fine-tuned by modifying the chemical structure of the donor and acceptor units. rsc.orgmorressier.com
Table 1: Comparison of Key Properties of Pyrrole-Based Acceptor Units for Organic Semiconductors (Note: Properties for this compound are predicted based on its structure)
| Feature | Diketopyrrolopyrrole (DPP) | Pyrrolo[3,2-b]pyrrole-dione (isoDPP) | This compound |
| Structure | Fused bicyclic core | Fused bicyclic core (isomer of DPP) | Linked bicyclic core |
| Electron Nature | Strong Acceptor | Strong Acceptor | Very Strong Acceptor (predicted) |
| Key Feature | High planarity, strong π-π stacking | Similar to DPP, slightly different electronics | High density of electron-withdrawing groups |
| Typical Use | High-mobility p-type, n-type, and ambipolar polymers | Building block for low band gap polymers | Potential n-type material, acceptor in D-A polymers |
| Reference | frontiersin.orgnih.gov | mdpi.comresearchgate.net | - |
In organic photovoltaic (OPV) devices, a blend of donor and acceptor materials absorbs light to generate charge carriers (excitons), which are then separated at the donor-acceptor interface to produce an electric current. rsc.orgacs.org The efficiency of this process depends heavily on the absorption spectra and relative energy levels of the materials. The predicted strong electron-accepting character and extensive conjugation of the bipyrrole-tetraone unit make it a promising candidate for an acceptor material in OPV blends, where it would be paired with a suitable polymer donor. researchgate.netresearchgate.netscielo.br
For organic light-emitting diodes (OLEDs), materials are required that can efficiently convert electricity into light. jmaterenvironsci.com While many DPP-based materials are excellent semiconductors, they are often weakly fluorescent, which can limit their use as the primary light-emitting component in OLEDs. frontiersin.orgnih.gov However, the unique electronic structure of this compound could potentially be engineered, for example by derivatization, to enhance its luminescent properties or it could be used in other layers of the OLED device, such as electron-transporting or hole-blocking layers, which are crucial for efficient device operation.
Advanced Polymerization and Macromolecular Architectures
The synthesis of precisely defined polymer structures is essential for creating advanced materials with tailored properties. d-nb.info Functional monomers based on the this compound core could be employed in various polymerization reactions to create complex macromolecular architectures, including conjugated polymers. frontiersin.orgfrontiersin.org
Conjugated polymers, which form the backbone of many organic electronic devices, are typically synthesized via cross-coupling reactions like Suzuki or Stille polymerization. rsc.orgnih.gov To be used as a monomer, the this compound unit would first need to be functionalized with reactive groups, such as bromine or boronic ester groups, at positions suitable for polymerization.
Once polymerized, these units would introduce strongly electron-deficient sites into the polymer backbone. In a donor-acceptor copolymer architecture, this would lead to a material with a narrow electronic band gap, enabling the absorption of a broad range of the solar spectrum—a highly desirable feature for photovoltaic applications. rsc.org The rigid and planar nature of the bipyrrole unit would also promote intermolecular π-π stacking, which is crucial for efficient charge transport in the solid state. nih.gov
The electrochemical properties of conjugated polymers determine their energy levels and suitability for electronic applications. mdpi.commdpi.com These properties are typically investigated using techniques like cyclic voltammetry, which measures the oxidation and reduction potentials of the material. These potentials correspond to the removal of electrons from the highest occupied molecular orbital (HOMO) and the addition of electrons to the lowest unoccupied molecular orbital (LUMO), respectively.
Polymers incorporating the highly electron-deficient this compound unit are expected to exhibit distinct electrochemical behavior. researchgate.netresearchgate.netdiva-portal.org Specifically, they would likely show accessible reduction potentials, meaning they can be easily n-doped (accept electrons). mdpi.com The difference between the onset of oxidation and reduction determines the electrochemical band gap of the polymer, a key parameter that influences its optical and electronic properties. nih.gov The ability to tune these properties through copolymerization makes such materials highly versatile for creating customized semiconductors. researchgate.net
Table 2: Predicted Electrochemical Properties of Polymers Containing Bipyrrole-Tetraone Units
| Property | Description | Predicted Characteristic |
| Reduction Potential | The potential at which the polymer accepts electrons (n-doping). | Relatively low (easy to reduce) due to the electron-deficient tetraone core. |
| Oxidation Potential | The potential at which the polymer loses electrons (p-doping). | High (difficult to oxidize); primarily determined by the donor comonomer. |
| HOMO Level | Highest Occupied Molecular Orbital energy level, related to oxidation potential. | Deep (low energy), contributing to good air stability. |
| LUMO Level | Lowest Unoccupied Molecular Orbital energy level, related to reduction potential. | Low, making it a good electron acceptor. |
| Electrochemical Band Gap | The difference between HOMO and LUMO levels. | Expected to be narrow, leading to absorption at longer wavelengths. |
Strategies for Polymer Grafting and Modification
The modification of existing polymers and the synthesis of novel graft copolymers are pivotal strategies in materials science for tailoring material properties to specific applications. The compound this compound possesses distinct functional groups—specifically the N-H protons on the pyrrole rings and the four carbonyl (C=O) groups—that render it a theoretical candidate for several polymer grafting and modification techniques. These techniques are generally categorized as "grafting to," "grafting from," and "grafting through," in addition to post-polymerization modification. nih.govresearchgate.net
Grafting Strategies:
"Grafting To": This method involves attaching pre-synthesized polymer chains with reactive end-groups onto a polymer backbone. nih.gov The N-H sites on the this compound unit, if incorporated into a polymer backbone, could potentially serve as reactive sites for coupling with polymers possessing electrophilic terminal groups.
"Grafting From": In this approach, polymer chains are grown directly from initiating sites on a polymer backbone. nih.gov The N-H protons of the bipyrrole-tetraone moiety could be deprotonated to create anionic initiating sites for certain types of polymerization, such as the ring-opening polymerization of lactones or epoxides. Alternatively, the unit could be chemically modified to attach traditional polymerization initiators.
"Grafting Through": This strategy involves the polymerization of macromonomers—polymer chains with a polymerizable group at one end. nih.gov A derivative of this compound functionalized with a polymerizable group (like a vinyl or acrylic moiety) could be synthesized and subsequently copolymerized with other monomers to form a graft copolymer.
Post-Polymerization Modification:
Post-polymerization modification is a powerful tool for introducing functional groups that might not be compatible with the initial polymerization conditions. cmu.eduresearchgate.netrsc.org If this compound were incorporated as a monomer unit into a polymer chain, its chemical structure offers sites for subsequent reactions. The carbonyl groups, for example, could be targets for nucleophilic attack or reduction, allowing for the introduction of new functionalities and significantly altering the polymer's electronic and physical properties. rsc.org Similarly, the N-H sites could undergo substitution reactions. This approach allows for the creation of a diverse family of polymers from a single, well-characterized parent polymer. cmu.edu
| Strategy | Description | Potential Role of this compound |
|---|---|---|
| Grafting To | Pre-formed polymer chains are attached to a backbone polymer. nih.gov | N-H sites on the bipyrrole unit could act as points for coupling reactions. |
| Grafting From | Polymer chains are initiated from and grown off a backbone polymer. nih.gov | N-H sites could be converted into initiating sites for polymerization. |
| Grafting Through | A macromonomer containing the functional unit is copolymerized. nih.gov | A chemically modified version of the compound could act as a macromonomer. |
| Post-Polymerization Modification | A polymer containing the unit is chemically modified after synthesis. rsc.org | Carbonyl or N-H groups could be targeted for chemical transformation. |
Interdisciplinary Applications in Environmental Chemistry
Role in Natural Degradation Pathways of Porphyrin Structures
Porphyrins, such as heme and chlorophylls, are ubiquitous and highly stable tetrapyrrole macrocycles essential for biological processes like oxygen transport and photosynthesis. nih.govwikipedia.org Their inherent stability allows them to persist in the geological record, where they are altered through diagenetic processes into so-called geoporphyrins or sedimentary porphyrins. mdpi.comresearchgate.net The eventual breakdown of these robust structures provides insights into biogeochemical pathways.
The most well-characterized degradation pathway for porphyrins is the enzymatic catabolism of heme in vertebrates. In this process, the enzyme heme oxygenase cleaves the porphyrin ring to produce the linear tetrapyrrole biliverdin, releasing iron and carbon monoxide. nih.govinflibnet.ac.in Biliverdin is subsequently reduced to bilirubin. This biological pathway results in the opening of the macrocycle.
However, in specific geochemical and microbial environments, different degradation pathways have been observed. Studies of organic-rich shale rock containing geoporphyrins have revealed that bacterial communities can facilitate the transformation of these ancient porphyrins. nih.gov This microbial degradation does not always lead to linear tetrapyrroles but can instead produce a variety of smaller organic compounds, including those containing one, two, or three pyrrole rings.
Within this context, research on bacterial communities in porphyrin-containing shale rock has identified various bipyrrole structures as degradation products. nih.gov Specifically, analyses have detected the presence of 1,1'-Bipyrrole-2,2',5,5'-tetraone . nih.gov This finding suggests a natural formation pathway for bipyrrole tetraones involving the cleavage and subsequent coupling of pyrrole units from larger porphyrin structures under specific microbial and environmental conditions. While the formation of the 1,1'- isomer is documented, the direct role or detection of the specific This compound isomer in these natural degradation pathways has not been explicitly reported in these studies, highlighting an area for further research.
| Pathway | Environment | Key Enzymes/Conditions | Primary Products |
|---|---|---|---|
| Vertebrate Catabolism | Biological (e.g., spleen, liver) | Heme oxygenase, Biliverdin reductase | Biliverdin, Bilirubin, Iron (Fe²⁺), Carbon Monoxide nih.govinflibnet.ac.in |
| Microbial/Geochemical Degradation | Environmental (e.g., shale rock) nih.gov | Bacterial consortia, diagenetic processes | Smaller pyrrolic fragments, 1,1'-Bipyrrole-2,2',5,5'-tetraone nih.gov |
Supramolecular Chemistry of 1h,1 H 3,3 Bipyrrole 2,2 ,5,5 Tetraone
Molecular Recognition and Host-Guest Interactions Involving the Tetraone Core
The tetraone core of 1H,1'H-[3,3'-Bipyrrole]-2,2',5,5'-tetraone presents a unique platform for molecular recognition and the formation of host-guest complexes. The electron-poor nature of the aromatic system, coupled with the polarized carbonyl groups, allows for specific interactions with a range of guest molecules. While specific experimental data on host-guest complexes involving this exact tetraone is limited in publicly accessible literature, the principles of supramolecular chemistry allow for predictions of its binding capabilities.
Host-guest chemistry relies on complementary interactions between a host and a guest molecule. jhu.edu In the case of the bipyrrole tetraone, the cavity and the electronic properties of the molecule would favor interactions with electron-rich guests, cations, or molecules capable of forming strong hydrogen bonds. The binding affinity in such systems is a result of a combination of forces including hydrogen bonding, π-π stacking, and electrostatic interactions.
Insights into potential host-guest interactions can be gleaned from studies on analogous systems. For example, the complexation of guest molecules within the cavities of macrocycles is often studied using techniques like ¹H NMR spectroscopy, where changes in the chemical shifts of protons upon complexation provide evidence of binding and can be used to determine association constants. researchgate.netd-nb.inforesearchgate.netbeilstein-journals.org Diffusion NMR spectroscopy can also confirm the formation of a single diffusing entity, characteristic of a host-guest complex. d-nb.info
Table 1: Potential Host-Guest Interactions with the this compound Core
| Guest Type | Primary Driving Interaction(s) | Potential Application |
|---|---|---|
| Electron-rich aromatic molecules | π-π stacking, charge-transfer | Molecular sensing, catalysis |
| Cationic species | Cation-π interactions, electrostatic | Ion transport, sensing |
Self-Assembly Processes and Formation of Ordered Molecular Architectures
The self-assembly of this compound into ordered molecular architectures is a direct consequence of the non-covalent interactions inherent to its structure. The planarity of the bipyrrole core and the presence of multiple hydrogen bonding sites facilitate the formation of well-defined supramolecular structures such as tapes, sheets, and potentially more complex three-dimensional networks.
The process of self-assembly is driven by the thermodynamic favorability of the organized state over the disordered state in solution or in the solid phase. In solution, the formation of aggregates can be influenced by factors such as solvent polarity and concentration. For instance, in non-polar solvents, hydrogen bonding and π-π stacking are more pronounced, leading to more extensive self-assembly.
The resulting architectures can exhibit a range of morphologies. Linear assemblies can form through head-to-tail hydrogen bonding, while π-π stacking can lead to the formation of columnar structures. The interplay of these interactions can result in the formation of intricate and functional supramolecular polymers. dtic.mil The study of analogous systems, such as those based on benzodipyrrolidone, has shown that such building blocks can form metallo-supramolecular polymers with interesting photophysical properties. nih.gov
Non-Covalent Interactions: Hydrogen Bonding and π-π Stacking in this compound Systems
The supramolecular behavior of this compound is fundamentally governed by two primary non-covalent interactions: hydrogen bonding and π-π stacking.
π-π Stacking: The two pyrrole (B145914) rings in the core of the molecule are π-systems that can engage in stacking interactions. beilstein-journals.org Due to the electron-withdrawing nature of the carbonyl groups, the π-system of the tetraone is electron-deficient. This property makes it an ideal candidate for forming π-π stacking interactions with electron-rich aromatic systems. These interactions are a combination of dispersion and electrostatic forces and are highly dependent on the geometry of the interacting rings, with offset or slipped-stack arrangements often being energetically favorable. nih.gov The strength of these interactions can be significant, contributing substantially to the stability of the resulting supramolecular structures. uva.nl
Table 2: Characteristics of Key Non-Covalent Interactions
| Interaction Type | Key Structural Features | Typical Energy Range (kJ/mol) | Role in Supramolecular Assembly |
|---|---|---|---|
| Hydrogen Bonding (N-H---O=C) | N-H donor, C=O acceptor | 15 - 40 | Directionality, structural integrity |
Design Principles for Supramolecular Systems Incorporating the this compound Core
The design of functional supramolecular systems based on the this compound core relies on a thorough understanding of its inherent structural and electronic properties. The principles of crystal engineering and molecular recognition can be applied to rationally design materials with desired topologies and functions. iqpc.comrsc.org
A key design strategy involves the modification of the core structure, for example, by introducing substituents at the nitrogen atoms. N-substitution can be used to tune the solubility, electronic properties, and steric hindrance of the molecule, thereby influencing its self-assembly behavior. mdpi.com By attaching functional groups, it is possible to introduce new recognition sites or to control the dimensionality of the resulting supramolecular assembly.
Another important design principle is the use of co-formers in co-crystallization. By selecting co-formers with complementary hydrogen bonding sites or aromatic systems, it is possible to create binary or multi-component crystals with unique structures and properties. chemrxiv.orgmdpi.comresearchgate.net For instance, co-crystallization with electron-rich aromatic molecules could lead to the formation of charge-transfer complexes with interesting electronic or optical properties.
The predictability of supramolecular synthons, which are robust and transferable structural motifs formed by non-covalent interactions, is a cornerstone of this design process. mdpi.com For the bipyrrole tetraone, the N-H---O=C hydrogen bond can be considered a reliable synthon for building extended networks. By combining this with other predictable interactions, chemists can aim to construct complex and functional supramolecular materials from the bottom up.
Structure Reactivity Relationships and Design of 1h,1 H 3,3 Bipyrrole 2,2 ,5,5 Tetraone Derivatives
Synthesis of Functionalized Bipyrrole and Pyrrole (B145914) Analogues
The synthesis of functionalized bipyrroles and their analogues is a cornerstone for developing new derivatives of 1H,1'H-[3,3'-Bipyrrole]-2,2',5,5'-tetraone. A variety of synthetic strategies have been developed to introduce diverse functional groups at specific positions of the pyrrole and bipyrrole core.
One efficient method for creating functionalized 2,2'-bipyrroles involves a Pd(0)-catalyzed homocoupling of 2-iodopyrroles. This approach is advantageous as it proceeds at room temperature and is tolerant of water, allowing for the survival of sensitive functional groups like formyl, ester, and nitrile. acs.orgnih.gov The choice of solvent has been found to be a critical parameter in this reaction. acs.org Another approach involves the dehydrogenation of 2,2'-pyrrolidinylpyrrole precursors. nih.gov For the synthesis of 2,3'-bipyrroles, a cycloaddition reaction of acylethynylpyrroles with tosylmethylisocyanide (TosMIC) has been developed, yielding functionalized products in high yields. mdpi.comnih.gov The base used in this reaction can influence the product distribution, with KOH favoring the formation of 2,3'-bipyrroles. nih.gov
The classic Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, remains a versatile and widely used method for preparing N-substituted pyrroles. researchgate.netnih.gov This reaction can be performed under various conditions, including in water, which offers a green and efficient route to N-substituted 2,5-dimethylpyrrole derivatives. researchgate.netnih.gov Microwave-assisted and mechanochemical approaches have also been employed to facilitate this reaction. nih.gov
Other notable synthetic methodologies include:
Vilsmeier-Haack reaction: This reaction has been utilized to synthesize asymmetric 2,2'-bipyrroles, which are important precursors for prodigiosin (B1679158) natural products. nih.gov
Ring annulation: Substituted 2,3-dihydro-1H-pyrrolizine-bridged bipyrroles have been synthesized via an acid-catalyzed ring annulation of diketones with pyrrole under aqueous conditions. sharif.edusharif.edu
Multi-component reactions: Highly functionalized pyrrole derivatives can be synthesized in a one-pot, four-component reaction involving two primary amines, diketene, and nitrostyrene. organic-chemistry.org Similarly, functionalized pyrrolo[1,2-a]quinoxaline (B1220188) derivatives can be prepared through a one-pot reaction of benzene-1,2-diamine, acetylenedicarboxylates, and ethyl bromopyruvate. beilstein-journals.org
From 1,3-diynes: A two-step approach involving a tungsten-catalyzed twofold 1,3-dipolar cycloaddition followed by a copper-catalyzed dehydrogenative aromatization allows for the assembly of substituted 3,3'-bipyrroles. rsc.org
| Method | Starting Materials | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Pd(0)-Catalyzed Homocoupling | 2-Iodopyrroles | Functionalized 2,2'-Bipyrroles | Room temperature, water tolerant, tolerates various functional groups. | acs.orgnih.gov |
| Cycloaddition | Acylethynylpyrroles, Tosylmethylisocyanide | Functionalized 2,3'-Bipyrroles | High yields, base-dependent product formation. | mdpi.comnih.gov |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds, Primary amines | N-Substituted Pyrroles | Versatile, can be performed in water, microwave-assisted methods available. | researchgate.netnih.gov |
| Vilsmeier-Haack Reaction | 2-Pyrrolidinone, Pyrrole analogues | Asymmetric 2,2'-Bipyrroles | Provides access to precursors for natural products. | nih.gov |
| Ring Annulation | Diketones, Pyrrole | Pyrrolizine-bridged Bipyrroles | Acid-catalyzed, can be performed under green conditions. | sharif.edusharif.edu |
Impact of Substituents on Electronic Properties and Conjugation
The introduction of substituents onto the bipyrrole tetraone framework has a profound impact on its electronic properties and the extent of π-conjugation. These modifications can be used to tune the molecule's absorption and emission characteristics, as well as its electrochemical behavior.
The nature and position of substituents on the pyrrole ring significantly influence the electronic structure. acs.org For instance, the presence of electron-donating or electron-withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net Theoretical studies on substituted 2,5-di(2-thienyl)pyrrole derivatives have shown that substituents like -CH3, -NH2, -OH, -OCH3, -Cl, and -NO2 can modulate the HOMO-LUMO energy gap, which in turn affects the material's conductivity and optical properties. researchgate.net
In a study of π-extended 1,4-dihydropyrrolo[3,2-b]pyrroles, it was observed that increasing the electron-donating character of peripheral substituents led to a blue-shift in the UV-vis absorbance of the neutral molecules and a red-shift in the spectra of their chemically oxidized counterparts. nih.gov This demonstrates a clear relationship between substituent electronic effects and the optical properties of these systems.
The planarity of the bipyrrole system is crucial for effective π-conjugation. X-ray single-crystal analysis of 5,5'-substituted 2,2'-bipyrroles has revealed a trans coplanar geometry of the pyrrole rings, with the substituents at the 5 and 5' positions also remaining coplanar. acs.org This extended planarity leads to a red-shift in the maximum absorption wavelength (λmax) compared to the unsubstituted bipyrrole, indicating enhanced π-conjugation. acs.org
| Substituent Type | Effect on Electronic Properties | Impact on Conjugation | Observed Spectroscopic Shift | Reference |
|---|---|---|---|---|
| Electron-donating (e.g., -OCH3, -NH2) | Increases HOMO energy level | Can enhance conjugation depending on position | Blue-shift in neutral, red-shift in oxidized species | nih.gov |
| Electron-withdrawing (e.g., -NO2, -CN) | Decreases LUMO energy level | Can alter charge distribution within the conjugated system | Red-shift in neutral species | researchgate.net |
| Bulky groups | May induce steric hindrance, affecting planarity | Can disrupt π-conjugation if planarity is lost | Hypsochromic (blue) shift | mdpi.com |
| Halogens (e.g., -Br, -Cl) | Inductive electron withdrawal, weak mesomeric donation | Can influence solubility and solid-state packing | Variable, depends on position and electronic balance | acs.org |
Influence of Structural Modifications on Chemical Reactivity
Structural modifications to the this compound core not only alter its electronic properties but also significantly influence its chemical reactivity. The introduction of functional groups can direct subsequent chemical transformations, enhance stability, and modulate the molecule's interaction with other chemical species.
The presence of deactivating groups, such as esters, on the pyrrole ring can hinder certain reactions. For example, an ester group at the α-position of a pyrrole was shown to deactivate the ring and prevent the formation of a 2,2'-pyrrolidinylpyrrole intermediate in a specific synthetic route. nih.gov Conversely, the introduction of an activating group, like a β-methoxy group, can counteract this deactivating effect. nih.gov
The stability of the bipyrrole system can also be enhanced through substitution. For instance, β,β'-substituted 2,2'-bipyrroles are generally more chemically stable than their α,α'-free counterparts, which are often unstable. acs.org This increased stability is crucial for the practical application of these compounds.
The reactivity of the pyrrole ring towards electrophiles is well-established, with substitution typically occurring at the α-position due to the higher stability of the resulting intermediate. uctm.edu However, functionalization can be directed to the less reactive β-position by protecting the nitrogen atom, for example, through silylation. uctm.edu
Comparative Analysis with Other Pyrrole-Based Systems
To fully appreciate the unique properties of this compound and its derivatives, it is instructive to compare them with other pyrrole-based systems. Pyrrole itself is a five-membered aromatic heterocycle with a nutty odor and is an extremely weak base. wikipedia.org
Compared to simple monopyrroles, the bipyrrole scaffold offers an extended π-conjugated system, which generally leads to red-shifted absorption and emission spectra. The direct linkage between the two pyrrole rings in bipyrroles allows for more effective electronic communication between the two halves of the molecule compared to systems where the pyrrole rings are separated by a non-conjugated linker.
Compared to other extended pyrrolic systems like porphyrins and their analogues, bipyrrole tetraones are smaller, more synthetically accessible, and can offer different coordination chemistry and electronic properties. While porphyrins are known for their rigid, planar structure and strong absorption in the visible region, the flexibility and tunable electronic properties of functionalized bipyrrole tetraones make them attractive for a different set of applications. For instance, certain bipyrrole-based macrocycles have shown high affinity for oxoanions, a property that is dependent on the specific structure of the macrocycle. nih.gov
Emerging Research Avenues and Future Directions for 1h,1 H 3,3 Bipyrrole 2,2 ,5,5 Tetraone
Advanced Synthetic Methodologies and Sustainable Production Pathways
The future synthesis of 1H,1'H-[3,3'-Bipyrrole]-2,2',5,5'-tetraone and its derivatives is likely to be driven by the pursuit of efficiency, selectivity, and sustainability. Current synthetic routes to bipyrrole scaffolds often involve multi-step processes that may not be environmentally benign. rsc.org Advanced methodologies are expected to overcome these limitations.
Catalytic C-H Activation and Oxidative Coupling: Palladium-mediated tandem cyclization and oxygenation reactions have been shown to be effective in producing boomerang-shaped bipyrroles. nih.gov Future research could adapt these catalytic C-H activation strategies to directly couple and functionalize pyrrole (B145914) rings to form the 3,3'-bipyrrole core, followed by a controlled oxidation to yield the tetraone. The use of earth-abundant metal catalysts and molecular oxygen as a green oxidant would represent a significant advancement. researchgate.net
Electrochemical Synthesis: Electrochemical methods offer a powerful and environmentally friendly alternative to traditional chemical synthesis. mdpi.comrsc.orgresearchgate.netnih.gov The electrochemical synthesis of polypyrrole is a well-established technique, and similar principles could be applied to the controlled dimerization of pyrrole-2,5-dione (maleimide) derivatives to form the 3,3'-bipyrrole linkage. This approach could minimize the use of hazardous reagents and simplify purification processes.
Green Chemistry Approaches: The principles of green chemistry are increasingly guiding synthetic strategies. For this compound, this could involve the use of environmentally friendly solvents like water or ionic liquids, and the development of one-pot, multi-component reactions to improve atom economy. sharif.edusharif.edu The use of solid acid catalysts, which can be easily recovered and reused, is another promising avenue for sustainable production. sharif.edu
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalytic C-H Activation | High atom economy, regioselectivity | Development of non-precious metal catalysts, optimization of reaction conditions for tetraone formation |
| Electrochemical Synthesis | Reduced waste, mild reaction conditions | Understanding the electrochemical coupling mechanism, controlling product selectivity |
| Green Chemistry Methods | Use of renewable resources, reduced environmental impact | Design of one-pot reactions, exploration of biodegradable catalysts |
Novel Applications in Emerging Chemical and Material Technologies
The unique electronic and structural features of this compound make it a promising candidate for a range of novel applications in materials science and chemistry.
Organic Electronics: The extended π-conjugation of the bipyrrole core, combined with the electron-withdrawing nature of the four carbonyl groups, suggests that this tetraone could function as an n-type organic semiconductor. Research into pyrene-4,5,9,10-tetraone, a structurally related polycarbonyl aromatic compound, has demonstrated its potential as a high-capacity organic electrode material for rechargeable batteries. oaepublish.comresearchgate.netnih.gov Similarly, this compound could be investigated as an active material in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and as an electrode material in organic batteries. d-nb.info
Energy Storage: The redox-active carbonyl groups in the tetraone structure can potentially undergo reversible reduction and oxidation, making the molecule suitable for energy storage applications. As an organic electrode material, it could offer advantages such as high theoretical capacity, structural diversity, and sustainability compared to traditional inorganic materials. oaepublish.comresearchgate.net The development of polymers based on this tetraone could lead to robust and high-performance electrodes for lithium-ion or sodium-ion batteries.
Sensors: The electron-deficient nature of the this compound core could make it sensitive to electron-rich analytes. This property could be exploited in the development of chemical sensors. By functionalizing the bipyrrole backbone, it may be possible to create selective sensors for various ions and molecules. Composites of polypyrrole with carbon nanotubes have already shown promise in sensor applications. rsc.org
| Application Area | Key Properties of the Tetraone | Research Direction |
| Organic Electronics | N-type semiconducting behavior, tunable electronic properties | Synthesis of soluble derivatives, fabrication and characterization of electronic devices |
| Energy Storage | Redox-active carbonyl groups, high theoretical capacity | Investigation of electrochemical performance, development of polymeric electrodes |
| Chemical Sensors | Electron-deficient core, potential for functionalization | Design of selective receptors, fabrication of sensor devices |
Integrated Computational and Experimental Approaches for Material Design
The synergy between computational modeling and experimental synthesis will be crucial for accelerating the development of materials based on this compound.
Theoretical Prediction of Properties: Density Functional Theory (DFT) and other computational methods can be employed to predict the electronic and optical properties of the tetraone and its derivatives. nih.govmdpi.com These theoretical studies can provide valuable insights into the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical for designing materials for organic electronics. researchgate.net Computational studies can also be used to investigate the mechanism of synthetic reactions, aiding in the optimization of reaction conditions. nih.gov
Rational Design of Functional Materials: By combining computational predictions with experimental validation, researchers can rationally design and synthesize new materials with tailored properties. For example, theoretical calculations can guide the selection of appropriate functional groups to modify the electronic properties of the tetraone for specific applications. This integrated approach can significantly reduce the time and resources required for materials discovery.
| Integrated Approach | Objective | Tools and Techniques |
| Computational Screening | Predict electronic, optical, and redox properties of derivatives | Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT) |
| Mechanistic Studies | Elucidate reaction pathways for synthesis and device operation | Quantum mechanics/molecular mechanics (QM/MM) simulations |
| Structure-Property Relationships | Correlate molecular structure with material performance | Combined experimental characterization and theoretical modeling |
Exploration of Hybrid Materials and Composites Utilizing the Tetraone Core
Incorporating the this compound core into hybrid materials and composites offers a promising strategy to enhance its properties and expand its applications.
Polymer Composites: The tetraone can be used as a monomer or a cross-linking agent to create novel polymers. These polymers could then be blended with other materials, such as conductive polymers or inorganic nanoparticles, to form composites with enhanced mechanical, thermal, or electronic properties. For instance, composites of polypyrrole with carbon nanotubes and graphene have shown improved performance in energy storage and sensing applications. rsc.orgnih.govmdpi.commdpi.commdpi.comnih.govresearchgate.netnih.govmdpi.comrsc.org
Metal-Organic Frameworks (MOFs): The carbonyl groups and the nitrogen atoms of the pyrrole rings in the tetraone could act as coordination sites for metal ions, making it a suitable building block for the construction of metal-organic frameworks (MOFs). mdpi.comnih.govfrontiersin.orgrsc.orgresearchgate.net MOFs based on this ligand could exhibit interesting properties such as porosity, catalytic activity, and selective gas adsorption.
Hybrid Nanostructures: The tetraone could be incorporated into hybrid nanostructures with materials like graphene or carbon nanotubes. mdpi.comnih.govnih.govmdpi.comrsc.org The resulting hybrids could benefit from the high surface area and excellent conductivity of the carbon nanomaterials, leading to enhanced performance in applications such as supercapacitors and catalysts.
| Hybrid Material Type | Potential Function of the Tetraone Core | Example of Potential Hybrid System |
| Polymer Composites | Monomer, cross-linker, electroactive component | Poly(tetraone)-carbon nanotube composite for flexible electronics |
| Metal-Organic Frameworks | Organic linker with multiple coordination sites | MOF with tetraone linkers for selective CO2 capture |
| Hybrid Nanostructures | Electron acceptor, surface modifier | Graphene-tetraone hybrid for high-performance supercapacitors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
